4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine
Overview
Description
4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine is an organic compound that belongs to the class of sulfonyl morpholines This compound is characterized by the presence of a sulfonyl group attached to a morpholine ring, which is further substituted with a chlorophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonyl chloride intermediate.
Cyclization: The intermediate is then subjected to cyclization with 3-methyl-2-phenylmorpholine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties such as thermal stability and rigidity.
Biological Studies: It serves as a tool in studying enzyme inhibition and protein interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The pathways affected by this compound include those related to inflammation and microbial growth, making it a candidate for anti-inflammatory and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
4-[(4-bromophenyl)sulfonyl]-3-methyl-2-phenylmorpholine: Similar in structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.
4-[(4-chlorophenyl)sulfonyl]benzoic acid: Shares the sulfonyl and chlorophenyl groups but differs in the core structure, leading to different applications and properties.
Uniqueness
4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and sulfonyl group make it a versatile compound in both synthetic and biological contexts.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-3-methyl-2-phenylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-13-17(14-5-3-2-4-6-14)22-12-11-19(13)23(20,21)16-9-7-15(18)8-10-16/h2-10,13,17H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOSGRXQOABWGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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